![molecular formula C15H17N3O2S B2966491 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286726-05-3](/img/structure/B2966491.png)
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compounds Synthesis and Biological Activities
Synthesis and Pharmacological Evaluation : Research on nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, demonstrates the potential of these compounds in pharmacology. These compounds have been shown to possess antibacterial and antifungal activities, highlighting their importance in drug discovery and the development of new antimicrobial agents (Mistry & Desai, 2006).
Anticancer Agents : Another study focused on the chemistry of new dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives, exploring their synthesis and evaluation as anticancer agents. This research underscores the potential therapeutic applications of heterocyclic compounds in treating cancer (Abu‐Hashem & Aly, 2017).
Antimicrobial Evaluation : Multicomponent synthesis involving heterocyclic compounds, such as 1,3,4-oxadiazoles, demonstrates their effectiveness in inhibiting the growth of microorganisms causing infections. This highlights the significance of these compounds in developing new antimicrobial therapies (Sindhu et al., 2013).
Inhibition Properties : Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid offers insights into the practical applications of these compounds in industrial settings, showcasing their potential beyond pharmaceuticals (Ammal et al., 2018).
properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-16-15(20-17-11)13-7-18(8-13)14(19)10-21-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVZVCUQDNDGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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